molecular formula C5H2ClF3N2 B1367454 2-Chloro-5-(trifluoromethyl)pyrimidine CAS No. 69034-12-4

2-Chloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B1367454
CAS No.: 69034-12-4
M. Wt: 182.53 g/mol
InChI Key: TYCYTQLXAIDJNF-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative . It has the empirical formula C5H2ClF3N2 and a molecular weight of 182.53 . The systematic name for this compound is this compound .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-5-trifluoromethylpyridine with ferric chloride . The reaction is carried out at a temperature of 150-170 °C for 18 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string FC(F)(F)c1cnc(Cl)nc1 . The InChI string for this compound is InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H .


Chemical Reactions Analysis

The chloride in this compound can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 48-52 °C . It has a density of 1.5±0.1 g/cm3 and a boiling point of 222.1±35.0 °C at 760 mmHg . The compound has a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Synthesis and Functionalization

2-Chloro-5-(trifluoromethyl)pyrimidine is utilized in the synthesis of various chemical compounds. For instance, it is involved in generating metal-bearing and trifluoromethyl-substituted pyrimidines. This compound can yield 5-carboxylic acids when treated with isopropylmagnesium chloride or butyllithium followed by carboxylation. Such reactions are significant in producing specialized chemical structures for further research and application in various fields (Schlosser, Lefebvre, & Ondi, 2006).

Role in Medicinal Chemistry

This compound has applications in medicinal chemistry. It serves as a core structure in synthesizing inhibitors that target NF-kappaB and AP-1 gene expression. Such compounds are significant in exploring potential treatments for various diseases. The compound's structure allows for modifications, which can lead to the development of new therapeutic agents (Palanki et al., 2000).

Applications in Organic Electronics

The compound is also used in creating new classes of organic electronics. It has been employed in synthesizing heteroleptic Ir(III) metal complexes, which show promise in the development of organic light-emitting diodes (OLEDs). Such applications are crucial for advancing technology in display and lighting systems (Chang et al., 2013).

Antiviral and Anticancer Research

This compound plays a role in the development of antiviral and anticancer drugs. For example, derivatives of this compound have been synthesized and evaluated for their antiproliferative activity on cancer cell lines, demonstrating potential therapeutic applications in oncology (Becan et al., 2022).

Diverse Synthetic Intermediates

This compound acts as a versatile synthetic intermediate in various chemical reactions. It is used for synthesizing diverse chemical structures, indicating its broad application in synthetic chemistry. This versatility is essential for creating compounds with potential applications in different scientific fields (Tang, Wang, Li, & Wang, 2014).

Safety and Hazards

2-Chloro-5-(trifluoromethyl)pyrimidine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid kinases, which are involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the PI3K pathway, which is essential for cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with lipid kinases can result in the modulation of cell proliferation and apoptosis . These molecular mechanisms are critical for understanding how the compound influences cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that prolonged exposure to the compound can result in significant alterations in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings . These findings are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with lipid kinases can affect metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence its localization and accumulation, affecting its overall impact on cellular processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its interactions with biomolecules and its overall impact on cellular processes . Understanding its subcellular localization is crucial for elucidating its role in biochemical reactions and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCYTQLXAIDJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536599
Record name 2-Chloro-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69034-12-4
Record name 2-Chloro-5-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-(trifluoromethyl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,4-Dichloro-5-trifluoromethyl-pyrimidine (300 mg, 1.4 mmol), zinc dust (90 mg, 1.4 mmol) and tetrahydrofuran (3 ml) heated to reflux. Acetic acid (0.16 ml, 2.8 mmol) in tetrahydrofuran (3 ml) added dropwise to the mixture over 30 minutes. The resultant mixture was heated for a further 3 hours and then allowed to cool to room temperature and filtered through GF-A paper. The liquors were concentrated and wet with dichloromethane. The mixture was washed with dilute bicarbonate solution and then concentrated in vacuo furnishing a crude material from which the desired target molecule was produced.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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